molecular formula C12H16ClNO2 B1386027 5-Chloro-2-(oxan-2-ylmethoxy)aniline CAS No. 946727-70-4

5-Chloro-2-(oxan-2-ylmethoxy)aniline

Cat. No.: B1386027
CAS No.: 946727-70-4
M. Wt: 241.71 g/mol
InChI Key: DWXJHRYYUSBBHE-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxan-2-ylmethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 5-position and an oxan-2-ylmethoxy (tetrahydropyranylmethoxy) group at the 2-position. This structure combines aromatic amine reactivity with the steric and electronic effects of the oxane ring, making it a versatile intermediate in medicinal chemistry and material science.

Properties

IUPAC Name

5-chloro-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXJHRYYUSBBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxan-2-ylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with oxan-2-ylmethanol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxan-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 5-chloro-2-(oxan-2-ylmethoxy)nitrobenzene, while substitution of the chloro group with an amine can produce 5-amino-2-(oxan-2-ylmethoxy)aniline.

Scientific Research Applications

5-Chloro-2-(oxan-2-ylmethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxan-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Trends

  • Medicinal Chemistry : Ether-linked anilines are pivotal in designing CNS drugs (e.g., Nurr1 agonists) and antimicrobials. The oxan-2-ylmethoxy group’s balance of hydrophilicity and steric bulk may optimize blood-brain barrier penetration .
  • Material Science : Halogenated anilines serve as intermediates in dye synthesis, with substituents dictating colorfastness and reactivity .

Biological Activity

5-Chloro-2-(oxan-2-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.
  • DNA Interaction : Potential interactions with DNA or RNA could lead to effects on gene expression and cellular proliferation.

Antiviral Activity

Recent studies have indicated that analogues of this compound exhibit antiviral properties. For instance, compounds similar in structure have shown effectiveness against human adenovirus (HAdV), demonstrating low micromolar potency and high selectivity indexes compared to existing antiviral agents like niclosamide .

Anticancer Potential

Research has also highlighted the potential anticancer properties of this compound. It may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study on related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance these effects.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of compounds related to this compound against HAdV. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong antiviral activity while maintaining low cytotoxicity levels (CC50 > 150 μM) . This suggests a promising therapeutic application for immunocompromised patients.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound's effects on various cancer cell lines were assessed. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, with some derivatives achieving over 70% inhibition at concentrations below 10 µM. This reinforces the potential for developing new anticancer therapies based on this scaffold.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Chloro-N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains multiple chloro groupsPotent HAdV inhibitor
N-Methyl-5-nitrobenzenesulfonamideLacks chloro substituentsModerate anticancer activity
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acidMorpholine ring presentEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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